

Application Notes and Protocols for ONO-8590580 in Hippocampal Slice Electrophysiology

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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These application notes provide a detailed protocol for investigating the effects of **ONO-8590580**, a novel GABAA $\alpha 5$ negative allosteric modulator (NAM), on synaptic plasticity in ex vivo rat hippocampal slices. The provided methodologies are based on published findings and standard electrophysiological procedures.

Introduction

ONO-8590580 is a potent and selective negative allosteric modulator of GABAA receptors containing the $\alpha 5$ subunit (GABAA $\alpha 5$).^{[1][2]} These receptors are highly expressed in the hippocampus and are implicated in the modulation of learning and memory. **ONO-8590580** binds to the benzodiazepine site of $\alpha 5$ -containing GABAA receptors and has been shown to enhance cognitive function in preclinical models.^{[1][2]} Electrophysiological studies have demonstrated that **ONO-8590580** can augment long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 region of the hippocampus.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key pharmacological and electrophysiological parameters of **ONO-8590580**.

Table 1: Pharmacological Properties of **ONO-8590580**

Parameter	Value	Receptor/System	Reference
Binding Affinity (K _i)	7.9 nM	Recombinant human α 5-containing GABAA receptors	[1][2]
Functional Inhibition (EC ₅₀)	1.1 nM	GABA-induced Cl ⁻ channel activity	[1][2]
Maximal Inhibition	44.4%	GABA-induced Cl ⁻ channel activity	[1][2]

Table 2: Electrophysiological Effects of **ONO-8590580** on Hippocampal LTP

Experimental Condition	Key Finding	Reference
300 nM ONO-8590580 in rat hippocampal slices	Significantly augmented tetanus-induced LTP of the CA1 synapse response.	[1][2]

Experimental Protocols

This section details a representative protocol for assessing the effect of **ONO-8590580** on LTP in the Schaffer collateral-CA1 pathway of rat hippocampal slices. This protocol is a composite based on established methodologies, as the precise protocol from the seminal study by Kawaharada et al. (2018) is not fully detailed in available literature.

Preparation of Acute Hippocampal Slices

- Animal: Male Wistar or Sprague-Dawley rat (6-8 weeks old).
- Anesthesia: Anesthetize the rat with isoflurane or a similar anesthetic and decapitate.
- Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
- Slicing:

- Prepare 300-400 μm thick transverse hippocampal slices using a vibratome or tissue chopper.
- Perform all slicing procedures in the ice-cold cutting solution.
- Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O_2 / 5% CO_2 . Allow slices to recover for at least 1 hour at room temperature (22-25°C) before recording.

Solutions

- Cutting Solution (Sucrose-based):
 - In mM: 210 Sucrose, 2.5 KCl, 1.25 NaH_2PO_4 , 25 NaHCO_3 , 0.5 CaCl_2 , 7 MgCl_2 , 7 Dextrose.
 - Continuously bubble with 95% O_2 / 5% CO_2 .
- Artificial Cerebrospinal Fluid (aCSF):
 - In mM: 124 NaCl, 2.5 KCl, 1.25 NaH_2PO_4 , 24 NaHCO_3 , 2.5 CaCl_2 , 1.3 MgSO_4 , 10 Dextrose.
 - Continuously bubble with 95% O_2 / 5% CO_2 . The pH should be 7.4.

Electrophysiological Recording

- Recording Chamber: Transfer a single slice to a submerged or interface recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
- Electrode Placement:
 - Place a bipolar stimulating electrode in the Schaffer collateral pathway in the stratum radiatum of the CA3 region.
 - Place a glass recording microelectrode (filled with aCSF, 1-5 $\text{M}\Omega$ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:

- Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal fEPSP slope.
- Record a stable baseline for at least 20-30 minutes before drug application.
- Drug Application:
 - Prepare a stock solution of **ONO-8590580** in DMSO and dilute to a final concentration of 300 nM in aCSF.
 - Bath-apply the **ONO-8590580** solution to the slice for at least 20 minutes prior to LTP induction.
- LTP Induction (Tetanic Stimulation):
 - A standard high-frequency stimulation (HFS) protocol to induce LTP is one or more trains of 100 pulses at 100 Hz.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Representative Protocol: Deliver two trains of 100 Hz stimulation for 1 second, with an inter-train interval of 20 seconds.
- Post-Induction Recording: Record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.

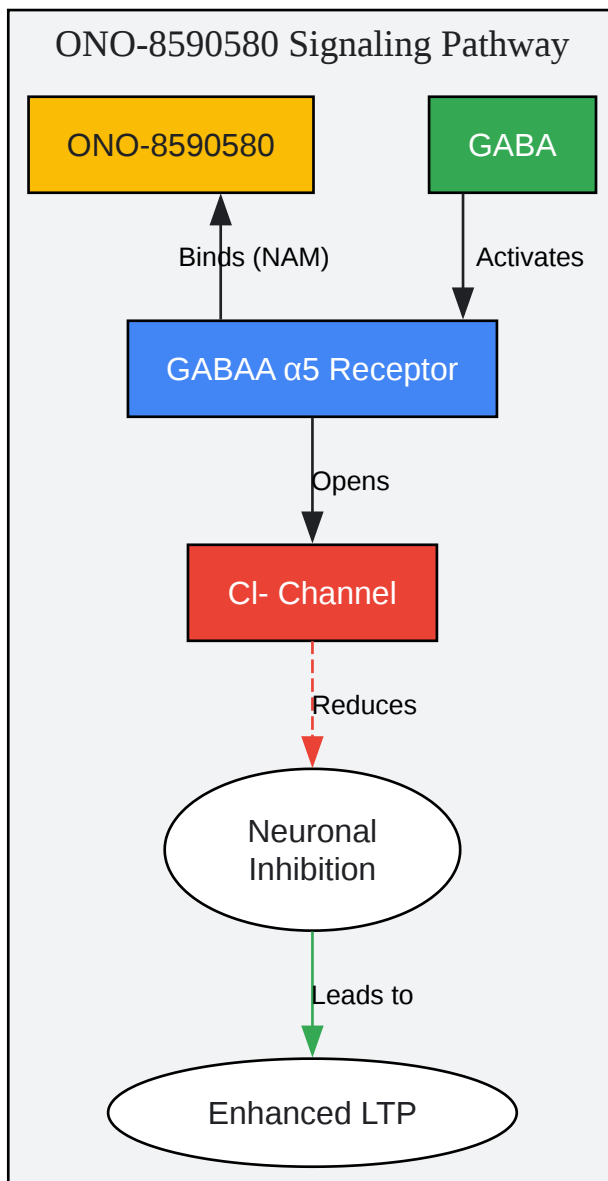
Data Analysis

- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average slope during the pre-LTP baseline period.
- Compare the degree of potentiation in slices treated with **ONO-8590580** to control slices (vehicle-treated). The magnitude of LTP is typically quantified as the average percentage increase in fEPSP slope during the last 10-20 minutes of the recording period compared to baseline.

Visualizations

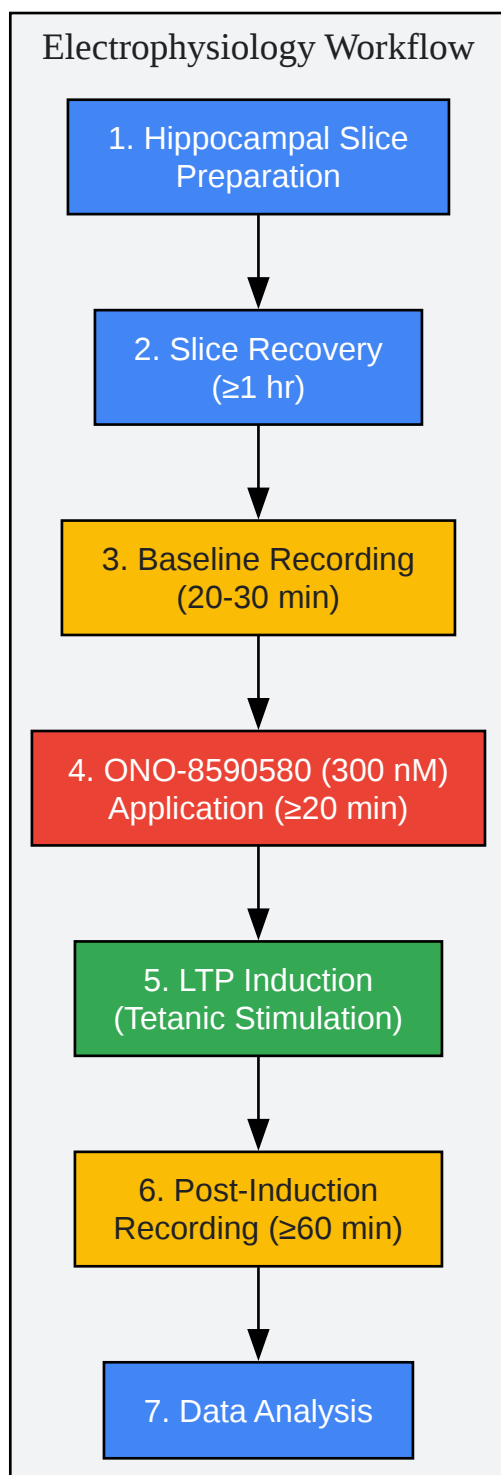
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ONO-8590580** and the experimental workflow for the electrophysiology protocol.



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Caption: **ONO-8590580** Signaling Pathway.



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Caption: Electrophysiology Experimental Workflow.

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